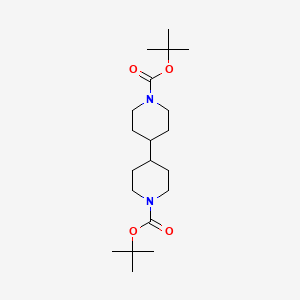

N-Boc-N'-Boc-4,4'-bipiperidine

Description

Contextual Significance of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of biologically active compounds and functional materials. nih.gov Its prevalence underscores its importance in the design and synthesis of new chemical entities with desired properties.

Importance of Piperidine Moieties in Contemporary Molecular Design

Piperidine and its derivatives are integral components in the design of pharmaceuticals, agrochemicals, and catalysts. nih.govresearchgate.net The piperidine scaffold is present in numerous approved drugs, spanning a wide range of therapeutic areas including neurology, oncology, and infectious diseases. researchgate.netnih.gov Its significance stems from its ability to introduce basicity, modulate physicochemical properties such as lipophilicity and solubility, and provide a rigid framework for the precise spatial orientation of functional groups. thieme-connect.com This conformational rigidity is crucial for optimizing interactions with biological targets like enzymes and receptors. thieme-connect.com The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity. thieme-connect.com

Evolution of Amine Protecting Group Strategies in Organic Synthesis

The synthesis of complex molecules containing amine functionalities often necessitates the use of protecting groups to prevent unwanted side reactions. researchgate.net The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. wikipedia.orgtotal-synthesis.comquora.com The development of the Boc group in the 1960s was a significant milestone, particularly for peptide synthesis. numberanalytics.com Over time, the repertoire of amine protecting groups has expanded, allowing for "orthogonal protection" strategies where different protecting groups can be selectively removed in the presence of others. numberanalytics.comwikipedia.org This has enabled the synthesis of increasingly complex and multifunctional molecules. numberanalytics.com Strategies for the selective mono-protection of diamines have also been developed, which are crucial for creating asymmetrical molecules. researchgate.netresearchgate.net

Overview of N-Boc-N'-Boc-4,4'-Bipiperidine as a Preeminent Chemical Intermediate

This compound, also known as di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate, is a key chemical intermediate characterized by a 4,4'-bipiperidine (B102171) core where both nitrogen atoms are protected by a Boc group. ontosight.ai This symmetrical protection renders the molecule stable and allows for its use as a versatile building block in organic synthesis. ontosight.ai The bipiperidine scaffold itself is of significant interest in drug discovery, and the Boc-protected form provides a convenient and reactive handle for further chemical modifications. The synthesis of this compound typically involves the reaction of 4,4'-bipiperidine with di-tert-butyl dicarbonate (B1257347). ontosight.ai

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 165528-89-2 |

| Molecular Formula | C₂₀H₃₆N₂O₄ |

| Molecular Weight | 368.51 g/mol |

| Appearance | White to off-white powder |

| Synonyms | Di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate, N,N'-Bis(tert-butoxycarbonyl)-4,4'-bipiperidine |

Note: Data sourced from publicly available chemical supplier information.

Research Trajectories of Boc-Protected Diamines and Bipiperidine Scaffolds

The research landscape for Boc-protected diamines and bipiperidine scaffolds is dynamic and expanding. In medicinal chemistry, these scaffolds are instrumental in the development of novel therapeutic agents. For instance, the bipiperidine motif is explored for its potential in creating ligands for central nervous system (CNS) targets and in the design of anticancer agents. nih.govchemimpex.com The Boc-protecting groups facilitate the controlled and sequential introduction of various substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

In materials science, the rigid nature of the bipiperidine core is being harnessed for the construction of novel polymers and metal-organic frameworks (MOFs). chemimpex.com Boc-protected diamines are also utilized in the post-synthetic modification of MOFs to enhance their properties, such as CO2 adsorption and recyclability under humid conditions. dicp.ac.cn The ability to deprotect the amine groups allows for the creation of functional materials with specific binding sites or catalytic properties.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O4/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWYWFHCRIFTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations of N Boc N Boc 4,4 Bipiperidine

Established Synthetic Routes for N-Boc-N'-Boc-4,4'-Bipiperidine

The prevailing method for the synthesis of this compound involves the direct protection of the diamine precursor. This approach is favored for its efficiency and the high yields achievable under optimized conditions.

The most common and straightforward synthesis of this compound is achieved through the reaction of 4,4'-bipiperidine (B102171) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride. chemeurope.comwikipedia.orgchemicalbook.com Common bases include sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), and the reaction can be performed in various solvents, including aqueous mixtures or acetonitrile (B52724). chemeurope.comwikipedia.orgchemicalbook.com The tert-butoxycarbonyl group is widely used as a protecting group for amines in organic synthesis. chemeurope.com

The selection of reaction conditions, such as the solvent, base, and temperature, is crucial for maximizing the yield and purity of the desired di-Boc protected product. For instance, the protection of amines with Boc₂O can be effectively conducted under aqueous conditions with a base like sodium bicarbonate or in an organic solvent such as acetonitrile with DMAP. wikipedia.org

The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. commonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed carbamate. The resulting tert-butyl bicarbonate is unstable and decomposes to carbon dioxide and tert-butanol (B103910). commonorganicchemistry.com Protecting groups are fundamental in the synthesis of complex molecules, and primary amines can accommodate two such groups. researchgate.netrsc.org

Optimization of dual Boc-protection strategies focuses on achieving high conversion rates while minimizing the formation of mono-protected or other side products. Factors such as stoichiometry of reagents, reaction time, and temperature are carefully controlled. The use of an excess of di-tert-butyl dicarbonate and a suitable base ensures the complete protection of both amine functionalities. The stability of the Boc group to most bases and nucleophiles makes it a valuable tool in multi-step syntheses. chemeurope.com

Advanced Strategies for Chemoselective Mono-Boc Protection of 4,4'-Bipiperidine and Analogues

Achieving selective mono-protection of a symmetrical diamine like 4,4'-bipiperidine presents a significant synthetic challenge. However, the development of chemoselective methods is crucial for the synthesis of asymmetrically functionalized derivatives.

The asymmetric functionalization of diamines is a key area of research, as chiral diamines are important components of biologically active molecules and are used as ligands in asymmetric catalysis. ua.esrsc.orgacs.org Strategies for achieving mono-protection often involve creating a temporary difference in the reactivity of the two amino groups. One common approach is the use of a limiting amount of the protecting group reagent. Another strategy involves the in-situ generation of a salt with one equivalent of acid, effectively deactivating one of the amino groups towards protection. sciforum.netresearchgate.net For instance, using one equivalent of hydrochloric acid can block one of the nitrogen atoms in a diamine as its hydrochloride salt, allowing for the selective Boc-protection of the other. sciforum.net

Table 1: Comparison of Methodologies for Mono-Boc Protection of Diamines

| Method | Reagents | Key Features | Typical Yield |

| Limiting Reagent | 0.8 eq. Boc₂O, Methanol | Utilizes flow chemistry for precise control. | ~45% |

| Acid-Mediated | 1 eq. HCl, 1 eq. Boc₂O | Blocks one amine as the hydrochloride salt. | 87% (for ethylenediamine) |

| Iodine Catalysis | 1 eq. Boc₂O, 10 mol% I₂ | Employs a catalyst to facilitate the reaction. | 55% (for bispidine with TFA) |

Recent advancements in catalyst design have led to more efficient and selective methods for N-tert-butoxycarbonylation. A variety of catalysts have been explored to promote the chemoselective mono-Boc protection of amines. These include Lewis acids, solid-supported catalysts, and ionic liquids. For example, yttria-zirconia-based Lewis acids have been shown to be effective catalysts for the N-tert-butoxycarbonylation of various amines. semanticscholar.org Other catalyst systems, such as sulfonic acid functionalized silica (B1680970) and ionic liquids, have also been investigated to improve the efficiency and selectivity of this transformation. sciforum.net Catalyst-free methods have also been developed, for instance, using water as a solvent, which can promote the reaction and lead to high chemoselectivity without the formation of common side products like isocyanates or di-Boc derivatives. organic-chemistry.orgnih.gov

Comprehensive Derivatization Reactions of the Bipiperidine Scaffold

Once one or both of the piperidine (B6355638) nitrogens are deprotected, the resulting free amine(s) can undergo a wide range of derivatization reactions to introduce diverse functional groups and build molecular complexity.

Regioselective N-Alkylation and Subsequent Elaboration of Piperidine Nitrogens

Following the selective mono-deprotection of this compound, the resulting free secondary amine is a nucleophile that can readily undergo N-alkylation. Regioselective mono-N-alkylation can be achieved by reacting the mono-Boc-protected bipiperidine with a variety of alkylating agents, such as alkyl halides or sulfonates, in the presence of a suitable base. nih.gov The choice of base and solvent is critical to prevent side reactions and ensure high yields.

Table 3: Representative Conditions for Regioselective N-Alkylation

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 1 | Methyl iodide | K₂CO₃ | Acetonitrile | Room Temperature |

| 2 | Benzyl bromide | NaH | Tetrahydrofuran (THF) | 0 to Room Temperature |

| 3 | Ethyl bromoacetate | Cs₂CO₃ | Dimethylformamide (DMF) | Room Temperature |

Subsequent removal of the remaining Boc group provides a secondary amine that can be further elaborated through a second, different N-alkylation or other derivatization reactions, leading to the synthesis of unsymmetrically disubstituted bipiperidine derivatives.

Strategic Formation of Amide and Ester Linkages

The free amine(s) of deprotected bipiperidine can be acylated to form amide bonds. This is a widely used transformation in drug discovery, as the amide bond is a key structural feature in many biologically active molecules. researchgate.net The reaction is typically carried out by treating the amine with a carboxylic acid in the presence of a coupling agent, or with a more reactive carboxylic acid derivative such as an acyl chloride or an activated ester. luxembourg-bio.comnih.gov

Table 4: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Activating Agent | Byproducts |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | - | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Hydroxybenzotriazole (HOBt) | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | Hexamethylphosphoramide (HMPA) |

Similarly, if the derivatization of the bipiperidine scaffold introduces a hydroxyl group, ester linkages can be formed through reaction with a carboxylic acid under esterification conditions, such as Fischer esterification or by using coupling agents. These amide and ester linkages provide a means to attach a wide variety of substituents to the bipiperidine core.

Reductive Amination Protocols for Introduction of Diverse Substituents

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and can be effectively employed to introduce a wide range of substituents onto the bipiperidine scaffold. wikipedia.org This two-step, one-pot process involves the reaction of the deprotected bipiperidine amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. masterorganicchemistry.com A key advantage of this method is the avoidance of over-alkylation, which can be a problem with direct alkylation using alkyl halides. commonorganicchemistry.com

A variety of reducing agents can be used, with the choice depending on the specific substrates and desired reaction conditions. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent that is particularly effective for the reductive amination of secondary amines. nih.gov Other commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. commonorganicchemistry.com

Table 5: Common Reducing Agents for Reductive Amination

| Reducing Agent | Acronym | Typical Solvents | Key Features |

|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE) | Mild, selective for iminium ions over carbonyls. |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Effective, but toxic cyanide byproducts. |

| Catalytic Hydrogenation | H₂/Pd/C, PtO₂ | Methanol (MeOH), Ethanol (EtOH) | "Green" method, can be used for deprotection of other groups. |

This methodology allows for the introduction of a vast array of alkyl and aryl substituents, depending on the choice of the carbonyl compound, making it a cornerstone in the combinatorial synthesis of bipiperidine libraries.

Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. sciforum.net This powerful transformation allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. libretexts.org In the context of the 4,4'-bipiperidine scaffold, after deprotection, the secondary amine can serve as the nucleophilic coupling partner in a Buchwald-Hartwig reaction to generate N-aryl bipiperidine derivatives.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is critical for the success of the reaction and a wide variety of electron-rich, bulky phosphine ligands have been developed to facilitate the coupling of various substrates.

Table 6: Key Components of the Buchwald-Hartwig Amination

| Component | Examples | Role in Catalytic Cycle |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |

| Phosphine Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine to form the active nucleophile |

The application of the Buchwald-Hartwig amination to the 4,4'-bipiperidine scaffold provides a direct and efficient route to a wide range of N-aryl derivatives, which are prevalent in many classes of pharmaceuticals. The reaction generally exhibits good functional group tolerance, allowing for the synthesis of complex molecules.

Spirocyclization Reactions and Construction of Complex Spirochromanone Frameworks

The construction of spirocyclic frameworks is a significant endeavor in synthetic chemistry, leading to molecules with unique three-dimensional architectures and potential applications in medicinal chemistry. One such complex structure is the spirochromanone framework. While direct examples of spirocyclization reactions originating from this compound to form spirochromanones are not extensively detailed in the reviewed literature, the synthesis of analogous spiro[chromane-2,4'-piperidine] derivatives from simpler building blocks like 1-Boc-4-piperidone has been reported. This methodology provides a valuable precedent for the potential application of similar strategies to more complex bipiperidine systems.

A common and effective method for the synthesis of spirochromanones involves the reaction of a ketone with an ortho-hydroxyaryl ketone. For instance, the reaction between 1-Boc-4-piperidone and ortho-hydroxyacetophenone, facilitated by a base such as pyrrolidine, proceeds through a sequence of condensation and cyclization steps. This Kabbe's reaction is a powerful tool for constructing the spirochromanone core. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for this transformation, modulating the reactivity and solubility of the piperidine moiety. Following the successful formation of the spirocycle, the Boc group can be readily removed with an acid, such as trifluoroacetic acid, to provide the deprotected spiro[chromane-2,4'-piperidin]-4(3H)-one. This intermediate can then be subjected to further functionalization to generate a diverse library of compounds.

The following table outlines a representative synthesis of a spirochromanone framework from a Boc-protected piperidone, which serves as a model for potential reactions with this compound.

Table 1: Synthesis of a Spirochromanone Framework

| Reactant 1 | Reactant 2 | Base | Key Transformation | Product |

|---|---|---|---|---|

| 1-Boc-4-piperidone | ortho-hydroxyacetophenone | Pyrrolidine | Condensation and Cyclization (Kabbe's Reaction) | tert-butyl 4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate |

| tert-butyl 4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate | Trifluoroacetic Acid | - | Deprotection | Spiro[chromane-2,4'-piperidin]-4(3H)-one |

This strategic approach to spirocycle synthesis highlights a potential pathway for the elaboration of this compound into more complex, polycyclic systems of therapeutic interest. The principles of this reaction could be adapted for the bipiperidine substrate, potentially leading to novel bis-spirochromanone structures.

Electrochemical Methods for Enhanced N-Alkylation and Control over Reaction Pathways

Electrochemical methods in organic synthesis are gaining prominence as a green and efficient alternative to conventional reagents, often providing unique reactivity and selectivity. In the context of N-alkylation of complex amines like this compound, electrochemical approaches can offer significant advantages, including mild reaction conditions and the avoidance of harsh chemical bases. While direct electrochemical N-alkylation of this compound is not specifically documented in the available literature, the successful application of this technique to structurally related N-Boc-protected 4-aminopyridines demonstrates its potential and provides a clear blueprint for its application. nih.govresearchgate.net

The electrochemical N-alkylation of N-Boc-4-aminopyridine utilizes an electrogenerated base, specifically the acetonitrile anion (⁻CH₂CN), which is formed by the cathodic reduction of acetonitrile. nih.gov This highly reactive base can efficiently deprotonate the N-H bond of the Boc-protected amine under neutral and mild conditions. The resulting anion then readily reacts with an added alkylating agent (e.g., an alkyl halide) to yield the N-alkylated product in high yields, often without the formation of by-products. nih.gov

The reaction is typically carried out in a divided electrochemical cell with platinum electrodes. nih.gov A constant current is applied to a solution of the substrate in acetonitrile with a supporting electrolyte. The electrogenerated acetonitrile anion acts as a "clean" reagent, as it is generated in situ from the solvent and leaves no residual base to complicate the work-up procedure. nih.gov

The following table summarizes the key aspects and findings of the electrochemical N-alkylation of N-Boc-4-aminopyridine, which can be considered a model system for the potential electrochemical modification of this compound. nih.gov

Table 2: Electrochemical N-Alkylation of N-Boc-4-Aminopyridine

| Parameter | Description |

|---|---|

| Substrate | N-Boc-4-aminopyridine |

| Electrochemical Cell | Divided cell with Pt cathode and anode |

| Solvent/Electrolyte | MeCN-Et₄NPF₆ 0.1 mol dm⁻³ nih.gov |

| Electrogenerated Base | Acetonitrile anion (⁻CH₂CN) nih.gov |

| Reaction Conditions | Constant current electrolysis (I = 25 mA cm⁻²), room temperature, under N₂ atmosphere nih.gov |

| Subsequent Reaction | Addition of alkylating agent (alkyl halide) |

| Advantages | High yields, mild conditions, no by-products, clean reaction nih.gov |

This electrochemical strategy offers a high degree of control over the reaction pathway. The ability to generate a strong base under non-acidic and non-basic initial conditions is particularly advantageous for substrates with multiple functional groups that might be sensitive to traditional chemical reagents. The successful N-alkylation of N-Boc-4-aminopyridine suggests that similar electrochemical methods could be effectively employed for the selective mono- or di-N-alkylation of this compound, providing a powerful tool for the synthesis of complex derivatives.

Application in Complex Molecular Architecture and Advanced Materials Development

N-Boc-N'-Boc-4,4'-Bipiperidine as an Architecturally Significant Building Block in Organic Synthesis

The N,N'-di-Boc derivative of 4,4'-bipiperidine (B102171) is a versatile and pivotal intermediate in organic synthesis. chemimpex.com The tert-butoxycarbonyl (Boc) protecting groups enhance the compound's stability and solubility in organic solvents, while allowing for controlled, sequential deprotection. This feature enables chemists to selectively functionalize each piperidine (B6355638) ring, paving the way for the construction of complex, asymmetric molecules. Its role as a building block is fundamental to creating elaborate molecular frameworks for pharmaceuticals and materials science. chemimpex.com

This compound serves as a foundational scaffold for assembling diverse and complex molecular architectures. The protected bipiperidine core allows for the introduction of various functional groups and the subsequent construction of larger, multi-ring systems.

One key strategy involves the selective deprotection of one Boc group, followed by N-alkylation or N-arylation, and then removal of the second Boc group to allow for a different modification on the other nitrogen atom. This stepwise approach is crucial for creating heterobifunctional molecules.

Furthermore, the bipiperidine scaffold is integral to creating more elaborate heterocyclic systems. For example, it forms the core of oximino-piperidino-piperidine amides, a class of compounds synthesized as potent receptor antagonists. acs.org In these syntheses, the bipiperidine unit is coupled with other heterocyclic moieties, demonstrating its utility in building molecules with multiple ring systems. Another approach involves using the bipiperidine scaffold in multicomponent reactions, such as the Castagnoli-Cushman reaction, to produce complex isoquinolonic acids with remarkable diastereoselectivity. researchgate.net The rational design of molecules using this building block has also been explored in the development of novel protease inhibitors, where the piperidine moiety is exchanged for a piperidino-piperidine to explore different pharmacophoric features. nih.gov This highlights its role in creating structurally diverse libraries for drug discovery.

Achieving stereochemical control is paramount when synthesizing biologically active molecules, and the assembly of substituted bipiperidine scaffolds is no exception. While the parent this compound is achiral, its derivatization often creates multiple stereocenters. The principles of stereoselective synthesis are therefore critical for isolating the desired, most active stereoisomer.

Methodologies for the diastereoselective synthesis of substituted piperidines, which can be applied to bipiperidine systems, often rely on controlling the reaction sequence or using specific catalysts. nih.gov For instance, the synthesis of cis- and trans-isomers of substituted bipiperidines has been achieved with high diastereoselectivity, which is crucial for defining the structure-activity relationship (SAR) in drug candidates. nih.govresearchgate.net The synthesis of new zwitterionic bicyclic lactams has been developed as a scaffold for the stereocontrolled construction of 4-hydroxy piperidine derivatives, a technique applicable to the bipiperidine framework. researchgate.net

The broader concept of using enantiopure building blocks to direct the stereochemical outcome of a complex assembly is highly relevant. acs.orgnih.govcam.ac.uk In this context, starting with a chiral, enantiopure bipiperidine scaffold would dictate the absolute stereochemistry of the final product. The interplay between steric and electronic factors, as well as hydrogen bonding, can control the stereochemistry during the self-assembly of complex molecular architectures derived from these scaffolds. acs.orgnih.gov

Table 1: Methodologies for Stereochemical Control in Piperidine Scaffold Synthesis

| Methodology | Description | Key Features | Reference(s) |

| Order of Reaction Sequence | The selectivity for producing cis- or trans-2,4-disubstituted piperidines can be completely controlled by changing the order in which synthetic steps are performed. | Provides access to different diastereomers from common intermediates. | nih.gov |

| Intramolecular Ring-Closing | A Corey-Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters generates multiple new stereogenic centers with high diastereoselectivity. | Useful for creating highly functionalized, chiral piperidine systems. | researchgate.net |

| Chirality-Driven Self-Assembly | The use of enantiopure ligands or subcomponents with fixed stereocenters dictates the stereochemical configurations of metal centers in complex assemblies. | Allows for the construction of large, homochiral architectures. | nih.govcam.ac.uk |

| Substituent-Directed Cyclization | In the synthesis of CCR3 antagonists, the stereochemistry of substituents on one piperidine ring directs the stereochemical outcome of subsequent modifications. | Leads to potent cis-(R,R) isomers. | nih.govresearchgate.net |

Strategic Integration into Privileged Structures and Biologically Relevant Scaffolds

The piperidine ring is considered a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved drugs. enamine.netencyclopedia.pub The 4,4'-bipiperidine motif extends this concept, offering a larger, more rigid scaffold that can orient functional groups in three-dimensional space to optimize interactions with biological targets. unife.it this compound is a key starting material for accessing this valuable scaffold.

The rational design of drugs often involves identifying and optimizing pharmacophores—the essential arrangement of functional groups responsible for a molecule's biological activity. The 4,4'-bipiperidine scaffold is an excellent platform for developing such pharmacophores. enamine.netnih.gov Its structure allows for the attachment of various substituents at multiple points, enabling the fine-tuning of properties like potency, selectivity, and pharmacokinetics.

For example, in the development of ligands for sigma (σ) receptors, the bipiperidine core serves as the central amine site, flanked by hydrophobic domains, which is a key feature of the σ₁ receptor pharmacophore. nih.gov Similarly, the design of renin inhibitors has utilized piperidine-based scaffolds to optimize interactions within the P3 sub-pocket of the enzyme. nih.gov The synthesis of these complex molecules relies on versatile building blocks like this compound, which facilitate the systematic exploration of chemical space to identify potent and selective biological probes. nih.gov

The 4,4'-bipiperidine scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS). chemimpex.com One of the most significant targets is the sigma-1 (σ₁) receptor, a unique intracellular protein implicated in various neurological and psychiatric conditions. nih.gov

Researchers have synthesized and evaluated a range of [1,4']bipiperidinyl analogues as high-affinity ligands for the σ₁ receptor. These studies have shown that modifications to the bipiperidine scaffold are critical for both affinity and selectivity. For instance, N-benzyl substituted ligands display significantly higher affinity for σ₁ receptors compared to N-benzoyl substituted analogues. nih.gov The compound [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone (14a in the study) demonstrated exceptionally high affinity and selectivity, highlighting the potential of this scaffold for developing PET imaging agents or therapeutic drugs for CNS disorders. nih.gov

Table 2: Selected [1,4']Bipiperidinyl-based Ligands for the σ₁ Receptor

| Compound | Structure | σ₁ Receptor Affinity (Kᵢ, nM) | σ₁/σ₂ Selectivity | Reference |

| 14a | [1'-(4-Fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone | 0.48 | >3600 | nih.gov |

| 14c | [1'-(4-Chlorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone | 1.36 | >1700 | nih.gov |

| 14g | [1'-(4-Fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-methoxyphenyl)-methanone | 4.05 | >749 | nih.gov |

| 14b | [1'-Benzyl-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone | 4.03 | >993 | nih.gov |

Chemokine receptors are G protein-coupled receptors that mediate inflammatory responses and are key targets for various diseases, including asthma, autoimmune disorders, and HIV/AIDS. The 4,4'-bipiperidine scaffold has proven to be a highly effective core structure for the development of potent and selective antagonists for several chemokine receptors.

CCR3 Antagonists: The CC chemokine receptor 3 (CCR3) is involved in allergic inflammation, particularly in asthma. Bipiperidine amides have been identified as potent CCR3 antagonists. nih.gov Optimization of this series led to compounds like cis (R,R)-4-[(3,4-dichlorophenyl)methyl]-3-hydroxymethyl-1'(6-quinolinylcarbonyl)-1,4'-bipiperidine, which shows high receptor affinity and effectively inhibits eosinophil chemotaxis. nih.govresearchgate.net Other CCR3 modulators based on the 1,4'-bipiperidine structure have also been developed for treating asthma and rhinitis. evitachem.com

CCR4 Antagonists: The CCR4 receptor is a target for allergic diseases and some cancers. Several small-molecule CCR4 antagonists have been designed around the bipiperidine core. nih.govresearchgate.net One notable example is C-021, a cell-permeable diaminoquinazoline compound, identified as [1,4'-bipiperidine]-1'-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine. It potently inhibits chemotaxis in both human and mouse cells with IC₅₀ values in the nanomolar range. nih.govmedchemexpress.com

CCR5 Antagonists: The CCR5 receptor is famous for its role as a co-receptor for HIV entry into host cells, making it a critical target for anti-HIV therapies. The 4,4'-bipiperidine scaffold is a central feature in several potent CCR5 antagonists. nih.govgoogle.com A prominent example is SCH 351125 (4-[(Z)-(4-Bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide), an orally bioavailable antagonist that progressed to clinical trials. acs.orgevitachem.com The synthesis of these complex molecules demonstrates the strategic use of the bipiperidine framework to achieve potent antiviral activity. acs.org

Table 3: Bipiperidine-Based Ligands for Chemokine Receptors

| Compound Name/Identifier | Target Receptor | Biological Activity | Key Structural Feature | Reference(s) |

| 14n (cis R,R) | CCR3 | Potent receptor affinity and inhibition of Ca²⁺ flux and eosinophil chemotaxis. | 3-hydroxymethyl-1,4'-bipiperidine | nih.govresearchgate.net |

| C-021 | CCR4 | IC₅₀ = 140 nM (human), 39 nM (mouse) for chemotaxis inhibition. | 1,4'-bipiperidine-1'-N-cycloheptyl-quinazoline | nih.govmedchemexpress.com |

| SCH 351125 | CCR5 | Kᵢ = 2 nM; potent antiviral activity against HIV-1 isolates. | Oximino-piperidino-piperidine amide | acs.orgevitachem.com |

| 10h | CCR5 | IC₅₀ = 11 nM | 4-hydroxypiperidine derivative | nih.gov |

Exploration in Materials Science and Supramolecular Chemistry

Ligand Development in Coordination Chemistry for Catalytic Systems (e.g., Manganese(II) Complexes)

The 4,4'-bipiperidine structure serves as a versatile bridging ligand in coordination chemistry, capable of linking metal centers to form extended networks and discrete complexes. While many studies on manganese catalysis utilize the aromatic analogue 4,4'-bipyridine (B149096) or the 2,2'-bipiperidine isomer, the 4,4'-bipiperidine core is also a key component in the development of effective catalytic systems. acs.org

A notable application is in asymmetric catalysis, where a chiral complex derived from enantiomeric bipiperidine and copper(II) acetate (B1210297) hydrate (B1144303) functions as an efficient catalyst for the enantioselective Henry reaction. This reaction, which forms a carbon-carbon bond between a nitroalkane and an aldehyde, is fundamental in organic synthesis. The use of the bipiperidine-based catalyst is advantageous due to the mild reaction conditions required and the high yields and excellent enantioselectivity achieved.

While specific catalytic data for manganese(II) complexes with a simple 4,4'-bipiperidine ligand are less common in the literature than for its analogues, the demonstrated ability of 4,4'-bipiperidine to form stable coordination polymers with various metals, including alkaline earths, underscores its utility as a robust ligand scaffold. osti.govmdpi.com This versatility suggests a strong potential for the development of new catalytic systems based on this framework.

Advanced Research Methodologies and Theoretical Investigations

Advanced Spectroscopic and Chromatographic Characterization Techniques

Modern analytical methods provide the high-resolution data necessary for the unambiguous structural confirmation and purity assessment of N,N'-di-Boc-4,4'-bipiperidine.

The definitive structural elucidation of N,N'-di-Boc-4,4'-bipiperidine relies heavily on the application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques offer a comprehensive view of the molecule's atomic connectivity and composition.

High-field NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR) is indispensable for mapping the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For N,N'-di-Boc-4,4'-bipiperidine, distinct signals are expected for the tert-butyl protons of the Boc groups (typically a sharp singlet in the 1.4-1.5 ppm range) and the various methylene (B1212753) and methine protons on the two piperidine (B6355638) rings. The complexity of the signals for the ring protons is due to their axial and equatorial positions, which can be further investigated using temperature-dependent NMR studies to analyze conformational dynamics. nih.govnih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include those for the carbonyl carbon and the quaternary carbon of the Boc groups, as well as the distinct signals for the carbons of the bipiperidine core.

2D-NMR Techniques: Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the precise structure and assignment of all NMR signals. These methods are powerful tools for resolving the complex spin systems within the piperidine rings. copernicus.orgcopernicus.org

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), provides the exact molecular weight of the compound. This measurement is crucial for confirming the elemental composition and molecular formula (C₂₀H₃₆N₂O₄) with high precision, distinguishing it from other potential isomers or impurities.

While the parent N,N'-di-Boc-4,4'-bipiperidine molecule is achiral, the principles of enantioselective separation are highly relevant for its derivatives. Chirality can be introduced into the bipiperidine scaffold through substitution on the rings, creating one or more stereocenters. Furthermore, if bulky substituents are placed at positions ortho to the central C4-C4' bond, rotation around this bond can be restricted, leading to a form of axial chirality known as atropisomerism. wikipedia.org

In cases where chiral derivatives of N,N'-di-Boc-4,4'-bipiperidine are synthesized, Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for their separation and analysis. mdpi.comnih.gov

Methodology: Chiral HPLC utilizes a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based columns (e.g., those derived from cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including piperidine derivatives. nih.govresearchgate.net

Analysis: The method allows for the quantification of the enantiomeric excess (ee) or diastereomeric excess (de) of a sample, which is critical in pharmaceutical development where different stereoisomers can have vastly different biological activities. The separation conditions, including the choice of mobile phase (normal-phase, reversed-phase, or polar organic) and additives, must be carefully optimized to achieve baseline resolution of the stereoisomers. nih.gov

Computational Chemistry and Mechanistic Elucidation of Reactions Involving Bipiperidine

Theoretical and computational studies provide deep insights into the behavior of N,N'-di-Boc-4,4'-bipiperidine at a molecular level, complementing experimental findings.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of bipiperidine systems. researchgate.net These in silico methods allow for the prediction of molecular properties that can be difficult to measure experimentally.

Electronic Structure: DFT calculations are used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Reactivity Prediction: By calculating the distribution of electron density and generating molecular electrostatic potential (MEP) maps, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. This information is invaluable for predicting the regioselectivity of derivatization reactions.

Spectroscopic Prediction: Computational methods can simulate vibrational (IR and Raman) and NMR spectra. Comparing these calculated spectra with experimental data serves as a powerful method for confirming the proposed structure and understanding the vibrational modes of the molecule. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability |

The formation of N,N'-di-Boc-4,4'-bipiperidine involves the Boc-protection of the two nitrogen atoms of 4,4'-bipiperidine (B102171). The mechanism of this reaction is well-understood and proceeds via nucleophilic attack of the amine on the Boc-anhydride (Boc₂O) reagent.

The reaction can be summarized in the following steps:

The nitrogen atom of a piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (B1257347) (Boc₂O).

This attack leads to the formation of a tetrahedral intermediate.

The intermediate collapses, resulting in the formation of the N-Boc protected amine and a tert-butyl carbonate leaving group.

The unstable tert-butyl carbonate decomposes into carbon dioxide (CO₂) and tert-butoxide, which then abstracts a proton from the protonated amine to yield the final product and tert-butanol (B103910).

Computational studies can model the transition states and intermediates of this process, providing energy barriers and reaction coordinates that offer a detailed picture of the reaction pathway. For a diamine like 4,4'-bipiperidine, controlling the stoichiometry is key to achieving either mono- or di-protection. Methodologies have been developed for the selective mono-protection of diamines, often by using one equivalent of an acid to protonate and deactivate one of the amino groups. sciforum.netresearchgate.net

The conformational landscape of N,N'-di-Boc-4,4'-bipiperidine is complex and significantly influences its physical and chemical properties. The analysis involves considering several degrees of freedom:

Ring Conformation: Each piperidine ring typically adopts a stable chair conformation to minimize steric strain.

Inter-ring Orientation: The two piperidine rings are connected by a C-C single bond, and their relative orientation (the dihedral angle) determines whether the connection is axial-axial, axial-equatorial, or equatorial-equatorial with respect to each ring's chair form. The equatorial-equatorial conformation is generally the most stable due to reduced steric hindrance.

Boc Group Rotation: The bulky N-Boc groups also have rotational freedom around the C-N bond. The orientation of the Boc group's carbonyl can influence the local steric environment and the accessibility of the nitrogen lone pair. nih.gov

Computational techniques like Potential Energy Surface (PES) scans and molecular dynamics (MD) simulations are used to explore these conformational possibilities and identify the lowest energy (most stable) conformers. researchgate.net Experimental techniques such as variable-temperature (VT) NMR can be used to study the energy barriers between different conformers. nih.gov

The preferred conformation has a direct impact on:

Reactivity: The steric accessibility of atoms or functional groups in the molecule dictates how it can interact with reagents. A particular conformation might shield a reactive site, thus lowering its reactivity.

Molecular Recognition: Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. nih.govnih.gov The three-dimensional shape of the bipiperidine system, defined by its conformation, is critical for its ability to fit into the binding site of a receptor or enzyme. A specific conformer may present a pattern of hydrogen bond donors and acceptors or hydrophobic regions that is complementary to a biological target, leading to specific binding and biological activity.

Implementation of High-Throughput Experimentation (HTE) in Synthetic Optimization

High-Throughput Experimentation (HTE) is a powerful methodology that enables the rapid screening of a large number of reaction conditions in parallel. nih.gov This approach is particularly valuable for optimizing the synthesis of complex intermediates like N-Boc-N'-Boc-4,4'-bipiperidine. Instead of traditional, sequential experimentation, HTE utilizes automated liquid and solid handling systems to set up and analyze hundreds of reactions in microplates, varying parameters such as catalysts, ligands, solvents, bases, and temperatures. nih.gov

The synthesis of the 4,4'-bipiperidine core often involves a cross-coupling reaction. Optimizing such a transformation can be resource-intensive. HTE accelerates this process by allowing chemists to quickly identify the optimal combination of reagents and conditions to maximize yield and purity. nih.gov A typical HTE workflow involves dispensing stock solutions of reactants, catalysts, and reagents into a 96-well plate, which is then heated and agitated. After the reaction, automated analysis by techniques like LC-MS provides rapid feedback on the outcome of each experiment.

| Well ID | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| A1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 65 |

| A2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 78 |

| B1 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 52 |

| B2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 85 |

The results from such a screen can rapidly identify a high-yielding protocol, which can then be scaled up for larger-scale production.

Principles of Green Chemistry in the Synthesis of this compound and Its Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.

A key goal in green chemistry is to move away from reliance on heavy metal catalysts and volatile organic solvents, which pose environmental and safety risks. For syntheses involving this compound, this involves exploring alternative reaction pathways.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions. For certain transformations, reagents can be mixed and irradiated with microwaves, which often leads to dramatically reduced reaction times and higher yields without the need for a solvent. For example, the cyclization of N-Boc protected dipeptide esters has been achieved efficiently under solvent-free microwave conditions. researchgate.net This concept could be extended to steps in the synthesis of bipiperidine derivatives.

Another strategy involves performing reactions in water, the most environmentally benign solvent. While organic compounds often have poor solubility in water, certain reactions, including some deprotection steps, can be conducted effectively in aqueous media, sometimes without any catalyst. researchgate.net

| Parameter | Traditional Method (e.g., Coupling) | Green Alternative (e.g., Solvent-Free) |

|---|---|---|

| Catalyst | Palladium or other heavy metals | None (Metal-Free) or Organocatalyst |

| Solvent | Toluene, Dichloromethane (B109758), DMF | None (Solvent-Free) or Water |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Waste Generation | High (metal and solvent waste) | Low |

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. However, its application and removal traditionally involve reagents and solvents that are not ideal from a green chemistry perspective.

Protection: The standard procedure for introducing a Boc group uses di-tert-butyl dicarbonate ((Boc)₂O) with a catalyst like 4-(dimethylamino)pyridine (DMAP) in a solvent such as dichloromethane. Sustainable alternatives focus on catalyst-free systems or the use of greener solvents. For example, efficient N-Boc protection of amines has been demonstrated in water without any catalyst.

Deprotection: The removal of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in dioxane. These reagents are corrosive and generate hazardous waste. A significant advancement in sustainable chemistry is the development of catalyst-free deprotection methods. It has been shown that N-Boc protected amines can be effectively deprotected simply by refluxing in water, with the only byproducts being tert-butanol and carbon dioxide. researchgate.netsemanticscholar.org This method avoids the use of harsh acids and organic solvents, making it an exceptionally green alternative. researchgate.nettandfonline.com

| Process | Traditional Method | Sustainable Alternative |

|---|---|---|

| Protection | (Boc)₂O, DMAP in Dichloromethane | (Boc)₂O in Water, catalyst-free |

| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane | Refluxing in Water (catalyst and acid-free) |

By adopting these advanced computational, experimental, and green chemistry principles, the synthesis and derivatization of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Future Directions and Emerging Research Avenues for N Boc N Boc 4,4 Bipiperidine

Exploration of Novel Bipiperidine Derivatives for Enhanced and Tunable Functionality

The rigid, yet conformationally flexible, 4,4'-bipiperidine (B102171) core is an ideal starting point for creating structurally diverse molecules. unife.it Researchers are actively designing and synthesizing new derivatives to achieve enhanced and highly specific functionalities, particularly for therapeutic applications. ontosight.ai This involves the strategic modification of the bipiperidine scaffold to interact with specific biological targets. ontosight.ai The development of these novel derivatives is a key area of focus in medicinal chemistry, aiming to produce compounds with improved efficacy and drug-like properties. unife.it

A significant area of research involves creating derivatives for use as inhibitors of specific enzymes. For example, novel piperidinylpiperidines have been synthesized and evaluated as potential inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme implicated in metabolic disorders. mdpi.comnih.gov In one such study, the synthesis of (R)-ethyl 1′-(quinoline-4-carbonyl)-[1,4′-bipiperidine]-3-carboxylates was achieved through the reductive amination of 1-(quinoline-4-carbonyl)piperidin-4-ones with (R)-ethyl piperidine-3-carboxylate hydrochloride. mdpi.comsemanticscholar.org

Another promising avenue is the development of derivatives for neurodegenerative diseases. Researchers have synthesized 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives incorporating the bipiperidine structure as multifunctional agents for the potential treatment of Alzheimer's disease. nih.gov The synthesis of these complex molecules highlights the modularity of the bipiperidine scaffold.

Furthermore, the bipiperidine structure is being incorporated into larger, more complex heterocyclic systems. A notable example is the synthesis of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which serve as novel heterocyclic amino acid-like building blocks. nih.gov These compounds are created by first converting piperidine (B6355638) carboxylic acids into β-keto esters, which are then reacted with N,N-dimethylformamide dimethyl acetal. nih.gov This research expands the chemical space accessible from bipiperidine precursors. The discovery of a pyrazolopyrazine core linked to a 3'-methyl-1,4'-bipiperidine side chain has also yielded a potent and selective CCR4 antagonist, which has implications for inhibiting Treg trafficking in tumor microenvironments. rapt.com

| Derivative Class | Synthetic Approach | Target Application |

| Piperidinylpiperidine Quinoline Derivatives | Reductive amination of quinoline-substituted piperidinones. mdpi.comsemanticscholar.org | Acetyl-CoA Carboxylase (ACC) Inhibition. mdpi.comnih.gov |

| Quinolinone-Dithiocarbamate Derivatives | Multi-step synthesis involving the linkage of a quinolinone core to a bipiperidine-carbodithioate moiety. nih.gov | Multifunctional agents for Alzheimer's disease. nih.gov |

| Pyrazole-Carboxylate Derivatives | Conversion of piperidine-carboxylic acids to β-keto esters followed by cyclization. nih.gov | Novel heterocyclic amino acid building blocks. nih.gov |

| Pyrazolopyrazine Derivatives | Suzuki-Miyaura coupling and subsequent functionalization to attach the bipiperidine side chain. rapt.com | CCR4 antagonism for cancer immunotherapy. rapt.com |

Integration with Cutting-Edge Synthetic Technologies and Automation

The synthesis of N-Boc-N'-Boc-4,4'-bipiperidine and its derivatives is benefiting significantly from the integration of modern synthetic technologies. These advancements are geared towards increasing efficiency, throughput, and the diversity of accessible compounds. unife.it

Automated synthesis platforms and continuous flow reactors are becoming increasingly prevalent. These technologies allow for precise control over reaction parameters, reduced reaction times, and enhanced safety, particularly for large-scale production. An end-to-end automated workflow has been developed for generating C(sp3)-enriched drug-like molecules, which utilizes Negishi coupling in continuous flow. acs.org This system includes automated generation of organozinc reagents and a fully automated liquid-liquid extraction process, culminating in high-throughput purification. acs.org Such automated systems are pivotal for rapidly synthesizing libraries of bipiperidine derivatives for screening and optimization. acs.org

High-throughput synthesis (HTS) and screening, often involving robotic systems, have revolutionized the discovery of new bioactive molecules from scaffolds like bipiperidine since the 1990s. unife.it These methodologies enable the rapid generation and evaluation of large libraries of compounds, accelerating the identification of lead structures with desirable properties. unife.it The combination of HTS with computational chemistry allows for more directed and iterative searches of focused compound libraries. unife.it

These advanced synthetic tools are not merely for speeding up existing processes but are enabling the construction of more complex and three-dimensional molecular scaffolds that were previously difficult to access. whiterose.ac.uk This allows chemists to move beyond flat, aromatic structures and explore the sp3-rich chemical space where many successful drugs reside. whiterose.ac.uk

Advanced Applications in Interdisciplinary Chemical and Materials Science Research

While its primary applications have been in medicinal chemistry, the unique structural and chemical properties of the bipiperidine scaffold are finding new utility in interdisciplinary fields like materials science and catalysis. chemimpex.com

In materials science, this compound and its derivatives are valuable for creating novel polymers and advanced materials. chemimpex.com The bifunctional nature of the bipiperidine unit makes it an excellent building block for polymerization reactions. For instance, research into polydiacetylenes has shown that incorporating a 4,4'-bipiperidine linker can influence the solid-state polymerization process. acs.org Modifying the spacer length between reactive groups in such systems can alter the molecular orientation of the resulting conjugated polymer chains, which is a critical factor in developing next-generation materials with optimized optoelectronic and mechanical properties. acs.org

The bipiperidine scaffold also serves as a versatile ligand in coordination chemistry. chemimpex.com Its ability to coordinate with metal centers can enhance the stability and reactivity of metal complexes. This is particularly important in the field of catalysis, where such complexes can be designed to facilitate specific chemical transformations with high efficiency and selectivity.

Furthermore, the principles of diversity-oriented synthesis (DOS), which are often applied in creating drug libraries, are also relevant to materials discovery. nih.gov By systematically modifying the bipiperidine core, new materials with a wide range of properties can be generated and screened for applications in areas such as organic electronics, porous materials, and sensor technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing Boc groups to 4,4'-bipiperidine, and how can reaction efficiency be monitored?

- Methodology : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Monitor progress via thin-layer chromatography (TLC) or H NMR spectroscopy, observing the disappearance of free amine signals (~1.5 ppm) and appearance of Boc-related tert-butyl signals (~1.4 ppm). Purification via column chromatography with ethyl acetate/hexane gradients ensures high yield and purity .

Q. What spectroscopic techniques confirm the structural integrity of N-Boc-N'-Boc-4,4'-bipiperidine?

- Methodology :

- NMR : H and C NMR to verify Boc group incorporation (tert-butyl at δ ~1.4 ppm and carbonyl at ~155 ppm).

- IR : Confirm Boc carbonyl stretches at ~1680–1720 cm.

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of related bipiperidine derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidance : Follow GHS hazard classifications (e.g., severe eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers. Refer to SDS guidelines for emergency measures, including immediate flushing with water upon eye exposure .

Advanced Research Questions

Q. How do Boc groups influence the coordination behavior of 4,4'-bipiperidine in transition metal complexes?

- Experimental Design : Compare stability constants of Pd(II) or Cu(II) complexes with Boc-protected vs. unprotected bipiperidine using potentiometric titrations (pH-metric or spectrophotometric methods). DFT calculations can model steric and electronic effects of Boc groups on ligand-metal binding .

- Data Contradictions : Conflicting stability data may arise from solvent polarity or competing protonation states. Resolve via controlled ionic strength buffers and multi-wavelength UV-Vis analysis .

Q. What computational models predict the supramolecular packing of Boc-protected bipiperidine derivatives in crystal structures?

- Methodology : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···F, C=O···π). Molecular dynamics (MD) simulations with force fields like AMBER can model packing trends, validated against X-ray diffraction data from analogues (e.g., trifluoroacetyl derivatives) .

Q. How can conflicting chromatographic purity data for this compound be resolved?

- Analytical Strategy : Employ orthogonal methods:

- HPLC : Reverse-phase C18 column with acetonitrile/water gradients.

- LC-MS : Detect trace impurities (e.g., diol byproducts) via high-resolution mass spectrometry.

- Reference standards : Use certified impurities (e.g., 1,1’-bis(carbethoxy)-4,4’-dihydroxy-4,4’-bipiperidine) for calibration .

Methodological Notes

- Synthetic Optimization : Adjust stoichiometry of Boc anhydride (2.2–2.5 equivalents) to ensure complete di-protection while minimizing side reactions.

- Crystallization : Slow evaporation of dichloromethane/hexane mixtures enhances crystal quality for X-ray studies .

- Coordination Studies : Pre-degas solvents to avoid oxygen interference in spectrophotometric metal-ligand titrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.